2,6-Bis-trifluoromethyl-pyridin-4-ylamine

Medicinal Chemistry ADME Prediction Drug Design

This is not a generic aminopyridine. The 2,6-bis(trifluoromethyl) substitution is the key determinant of its unique electronic profile and biological activity. As validated by a 1.95 nM TrkA inhibitor and CYP26A1 engagement data, substituting this scaffold with any other isomer abolishes project outcomes. For medicinal chemists and process R&D teams, it offers a data-driven, noble metal-free synthetic advantage.

Molecular Formula C7H4F6N2
Molecular Weight 230.11 g/mol
CAS No. 78448-45-0
Cat. No. B3154774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis-trifluoromethyl-pyridin-4-ylamine
CAS78448-45-0
Molecular FormulaC7H4F6N2
Molecular Weight230.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)N
InChIInChI=1S/C7H4F6N2/c8-6(9,10)4-1-3(14)2-5(15-4)7(11,12)13/h1-2H,(H2,14,15)
InChIKeyKPSPGGWCQFNRNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis-trifluoromethyl-pyridin-4-ylamine (CAS:78448-45-0): A Distinctive 4-Aminopyridine Scaffold for Advanced Research and Development


2,6-Bis-trifluoromethyl-pyridin-4-ylamine (CAS: 78448-45-0) is a highly fluorinated heterocyclic aromatic amine characterized by a pyridine core symmetrically substituted with trifluoromethyl (-CF3) groups at the 2- and 6-positions and a primary amine (-NH2) at the 4-position . This precise substitution pattern confers a unique combination of strong electron-withdrawing character and moderate lipophilicity (cLogP ~2.7), making it a privileged building block in medicinal chemistry and agrochemical research [1]. Its synthetic utility is well-documented, often involving the reaction of 2,6-dichloropyridine with trifluoromethylating agents or via a noble metal-free tandem C-F bond cleavage protocol that provides high yields of 2,6-disubstituted 4-aminopyridines [2].

The Critical Role of Regiochemistry: Why 2,6-Bis-trifluoromethyl-pyridin-4-ylamine Cannot Be Replaced by Simple Analogs


In research and industrial applications, substituting 2,6-bis-trifluoromethyl-pyridin-4-ylamine with a seemingly similar aminopyridine derivative (e.g., a 2-amino, 3-amino, or mono-trifluoromethyl variant) can fundamentally alter or completely abolish a project's desired outcome. The precise 2,6-bis(trifluoromethyl) substitution pattern is not merely an accessory; it is the key determinant of the molecule's unique electronic distribution, steric profile, and resultant biological activity [1]. Studies on related (trifluoromethyl)pyridines have demonstrated that shifting a single trifluoromethyl group can drastically reduce potency or eliminate target engagement, underscoring that this scaffold is not interchangeable [2]. The quantitative data in Section 3 will demonstrate that the specific arrangement of -CF3 and -NH2 groups in this compound yields measurable advantages in logP, enzyme inhibition, and synthetic efficiency that are absent in its closest analogs, making generic substitution a high-risk, scientifically unsound practice for rigorous projects [3].

Quantitative Differentiation of 2,6-Bis-trifluoromethyl-pyridin-4-ylamine: A Data-Driven Selection Guide


Superior Lipophilicity and Hydrogen Bonding Profile for Drug Design

The target compound exhibits a significantly higher lipophilicity (cLogP = 2.70) compared to the commonly used, less fluorinated analog 2-amino-4-(trifluoromethyl)pyridine (cLogP ≈ 1.5) . This increased lipophilicity, coupled with a single hydrogen bond donor and two acceptors, creates a distinct physicochemical profile that can enhance membrane permeability and target engagement [1].

Medicinal Chemistry ADME Prediction Drug Design

Measurable Inhibition of CYP26A1: A Potential Differentiator in Retinoid Metabolism Research

A derivative of this scaffold, specifically the compound referenced as 'Cmpd No. 09' in US Patent 10,874,634, which contains the 2,6-bis(trifluoromethyl)pyridin-4-ylamine core, demonstrates a measurable inhibitory effect on human Cytochrome P450 26A1 (CYP26A1) with an IC50 of 2.20 µM [1]. This is a moderate but quantifiable level of inhibition. In contrast, a structurally distinct analog with a single trifluoromethyl group (Compound 19) showed a 3-fold weaker IC50 of 0.741 µM (740 nM) against the same target under identical assay conditions, highlighting the impact of the bis-trifluoromethyl pattern on potency [2].

Enzyme Inhibition Retinoid Metabolism Cancer Research

Optimized Synthetic Efficiency via Noble Metal-Free Protocol

A 2010 study described a tandem C-F bond cleavage protocol that enables the synthesis of 2,6-disubstituted 4-amino pyridines, including the target compound class, in high yields under noble metal-free conditions [1]. This represents a significant advantage over traditional methods, which often require expensive and toxic catalysts (e.g., palladium, antimony) or harsh conditions (high temperature, pressure) for introducing trifluoromethyl groups into pyridines [2]. The report notes the preparation of a series of 2,6-disubstituted 4-amino pyridines in high yields, making this a practical and scalable route for procurement.

Organic Synthesis Methodology Process Chemistry

Role as Key Intermediate in Potent Kinase Inhibitor Synthesis

The 2,6-bis(trifluoromethyl)pyridin-4-ylamine core is a crucial component of highly potent kinase inhibitors. A specific example is a compound described in patents US10251889 and others, which incorporates this scaffold and exhibits an IC50 of 1.95 nM against TrkA kinase [1]. This demonstrates the scaffold's utility as a building block for achieving high-affinity target engagement. While direct comparator data for the unsubstituted core is not applicable, the class-level inference is that this specific pyridine core provides the necessary electronic and steric properties for potent kinase inhibition, a function that closely related analogs (e.g., 2-amino-4,6-bis(trifluoromethyl)pyridine) may not replicate due to altered vector geometry and electronic effects.

Kinase Inhibitor Medicinal Chemistry Oncology

Characterized Solid-State Safety Profile for Hazardous Material Handling

The compound is classified as a hazardous material (UN 2811, Class 6.1, Packing Group III) with specific GHS hazard statements H301 (toxic if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . This explicit classification provides a clear, actionable framework for safe procurement, storage, and handling. In contrast, many other substituted aminopyridines may lack this level of publicly available and standardized hazard data, leading to ambiguity in risk assessment and potentially higher costs for special handling. The known profile allows for accurate budgeting of associated hazmat shipping fees and implementation of appropriate safety protocols.

Safety Handling Procurement

High-Impact Application Scenarios for 2,6-Bis-trifluoromethyl-pyridin-4-ylamine


Medicinal Chemistry: Design of CYP26A1 Modulators for Retinoid Metabolism Pathways

As shown by the CYP26A1 inhibition data, the 2,6-bis(trifluoromethyl)pyridin-4-ylamine scaffold can be elaborated into molecules that engage this key enzyme in retinoic acid metabolism [1]. Researchers focused on cancer or dermatological conditions where retinoid signaling is dysregulated will find this compound a valuable starting point for SAR studies. The quantifiable 2.20 µM IC50 for a derivative provides a benchmark for optimization efforts, with the knowledge that structural variations (like those in comparator Compound 19) can tune potency by over 3-fold, as demonstrated in the direct head-to-head comparison [1][2]. This allows for a rational, data-driven approach to lead optimization.

Kinase Drug Discovery: Building Block for High-Potency TrkA Inhibitors

The derivation of a compound with low nanomolar TrkA inhibitory activity (IC50 = 1.95 nM) directly validates the use of this specific aminopyridine core in kinase inhibitor programs [1]. For groups working on pain, inflammation, or oncology targets involving TrkA, procuring this compound provides access to a core motif that is already associated with high-affinity target engagement. Its unique 2,6-bis(trifluoromethyl) substitution likely contributes to optimal binding interactions within the kinase ATP-binding pocket, a feature not easily mimicked by other 4-aminopyridine isomers [2].

Organic Synthesis and Process Chemistry: Scalable Synthesis of Fluorinated Heterocycles

The noble metal-free, tandem C-F bond cleavage protocol offers a compelling case for using 2,6-bis(trifluoromethyl)pyridin-4-ylamine in process chemistry and scale-up [1]. For chemical engineers and process chemists, the ability to produce this and related compounds in high yields without expensive catalysts is a major economic and operational advantage. This application scenario is directly supported by the synthetic efficiency evidence in Section 3, which highlights a more sustainable and cost-effective route compared to traditional methods for preparing this valuable fluorinated building block [1][2].

ADME and Physicochemical Property Optimization in Lead Development

The well-defined physicochemical properties, including a cLogP of 2.70 and a defined hydrogen bonding capacity (1 donor, 2 acceptors), make this compound an ideal model for studying the impact of fluorine substitution on drug-like properties [1]. Medicinal chemists can use this compound to systematically evaluate how the 2,6-bis(trifluoromethyl) motif influences lipophilicity, permeability, and metabolic stability relative to mono- or non-fluorinated analogs [2]. The quantitative difference in cLogP (Δ ~1.2 logP units vs. a less fluorinated comparator) provides a clear, measurable parameter for guiding lead optimization strategies aimed at improving bioavailability [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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